An In-depth Technical Guide to Bis(methyldimethoxysilyl)methane: Properties, Synthesis, and Applications
An In-depth Technical Guide to Bis(methyldimethoxysilyl)methane: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of bis(methyldimethoxysilyl)methane (CAS No. 18297-79-5), a versatile organosilicon compound. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical properties, synthesis, reactivity, and diverse applications of this unique molecule, grounding all claims in authoritative sources.
Introduction and Molecular Structure
Bis(methyldimethoxysilyl)methane, with the IUPAC name [dimethoxy(methyl)silyl]methyl-dimethoxy-methylsilane, is an organosilicon compound featuring two silicon atoms bridged by a methylene group.[1][2] Each silicon atom is also bonded to a methyl group and two methoxy groups. This structure, particularly the presence of hydrolyzable methoxy groups, is central to its utility as a crosslinking and coupling agent.[3][4] Its unique arrangement allows for the formation of stable, flexible siloxane networks, making it a valuable component in advanced materials.[3]
The molecular structure imparts a combination of organic and inorganic characteristics, enabling compatibility with a wide range of materials and surfaces. The central Si-CH₂-Si backbone provides a stable, flexible linkage, while the reactive methoxy groups serve as handles for chemical modification, primarily through hydrolysis and condensation reactions.[3][4]
Caption: Molecular structure of bis(methyldimethoxysilyl)methane.
Core Physicochemical Properties
Bis(methyldimethoxysilyl)methane is a clear liquid at room temperature.[3] Its physical properties are critical for handling, storage, and application process design. The moderate boiling point and liquid state facilitate its use in various industrial processes.[3]
| Property | Value | Source(s) |
| CAS Number | 18297-79-5 | [2][5] |
| Molecular Formula | C₇H₂₀O₄Si₂ | [3][5] |
| Molecular Weight | 224.40 g/mol | [1][3] |
| Appearance | Clear Liquid | [3] |
| Boiling Point | 175.6 - 184 °C | [3][5][6] |
| Density | 0.931 - 0.968 g/cm³ | [5][7] |
| Refractive Index | 1.404 - 1.4121 | [5][8] |
| Flash Point | 48.8 - >65 °C | [3][5] |
| Vapor Pressure | 1.53 mmHg at 25°C | [3][5] |
Synthesis and Purification
The synthesis of bis(methyldimethoxysilyl)methane typically involves the methoxylation of its chlorinated precursor, bis(methyldichlorosilyl)methane. This is a standard nucleophilic substitution reaction at the silicon center. The choice of the methoxylating agent and reaction conditions is crucial to ensure high yield and purity, minimizing side reactions.
Representative Synthesis Protocol
The following protocol is a representative method based on common organosilicon chemistry principles, utilizing the reaction between bis(methyldichlorosilyl)methane and a methoxy source like sodium methylate or methanol in the presence of a base.
Causality: The reaction leverages the high reactivity of the Si-Cl bond towards nucleophiles. Methanol, in the presence of a base (like triethylamine) to scavenge the HCl byproduct, or a pre-formed methoxide salt, readily displaces the chloride ions to form the more stable Si-OCH₃ bonds. The use of an anhydrous solvent is critical to prevent premature hydrolysis of the starting material and product.
Caption: A representative workflow for the synthesis of the target compound.
Step-by-Step Methodology:
-
Preparation: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The entire apparatus is flame-dried to ensure anhydrous conditions.
-
Charging Reactants: The flask is charged with bis(methyldichlorosilyl)methane and an anhydrous solvent such as toluene.[5]
-
Reaction: The solution is cooled in an ice bath. A solution of anhydrous methanol and a stoichiometric excess of a base (e.g., triethylamine) is added dropwise from the dropping funnel, maintaining the reaction temperature below 10°C.
-
Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.
-
Work-up: The precipitated salt (e.g., triethylamine hydrochloride) is removed by filtration under an inert atmosphere.
-
Purification: The solvent is removed from the filtrate by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield the final clear liquid.
Chemical Reactivity: The Role of Hydrolysis and Condensation
The primary reactivity of bis(methyldimethoxysilyl)methane stems from its methoxysilyl groups, which are susceptible to hydrolysis.[3][4] This reaction is the first step in its function as a crosslinker or coupling agent.
Hydrolysis
In the presence of water, the methoxy groups (Si-OCH₃) are replaced by hydroxyl groups (Si-OH), forming silanols and releasing methanol as a byproduct.[9] This reaction can be catalyzed by either acids or bases.[5]
-
Acid Catalysis: Involves protonation of the methoxy oxygen, making the silicon atom more electrophilic and susceptible to attack by water.
-
Base Catalysis: Involves the direct attack of a hydroxide ion on the silicon atom.[5]
Condensation
The newly formed, reactive silanol groups can then undergo condensation reactions with other silanols or with unhydrolyzed methoxy groups to form stable silicon-oxygen-silicon (siloxane) bridges.[5] This process releases either water or methanol and is the key step in building a polymer network. The bifunctional nature of the molecule allows it to act as a linear chain extender or crosslinker, connecting two polymer chains or surfaces.
Caption: General mechanism of hydrolysis and condensation.
Applications in Materials Science
The ability of bis(methyldimethoxysilyl)methane to form durable siloxane networks makes it a valuable component in numerous industrial applications.
-
Silicone Rubber Manufacturing: It acts as a crosslinking agent, significantly enhancing the mechanical strength, stability, and durability of silicone rubber products.[3][5]
-
Adhesives and Sealants: Employed as a coupling agent, it chemically bonds organic resins to inorganic surfaces (like glass or metals), improving adhesion and longevity.[3][5]
-
High-Performance Coatings: When added to coating formulations, it improves adhesion to substrates and enhances the durability and scratch resistance of the coating.[3][5]
-
Electronics and Electrical Components: It is used to improve the performance of silicone-based materials in insulators and encapsulants, ensuring the reliability of electronic devices.[5]
-
Medical and Healthcare: The compound is used in the production of silicone-based medical devices and implants, where its ability to enhance stability and mechanical properties is critical for safety and performance.[5]
Safety and Handling
Bis(methyldimethoxysilyl)methane is classified as a flammable liquid and vapor.[1][9] It is harmful if swallowed, inhaled, or in contact with skin.[9]
-
Handling: Use only in well-ventilated areas and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[4][9] Keep away from heat, sparks, open flames, and other ignition sources.[4][9] Take precautionary measures against static discharge.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]
-
Decomposition: The material decomposes in the presence of moisture to liberate methanol.[9] Chronic exposure to methanol can have adverse effects on the central nervous system.[9]
Conclusion
Bis(methyldimethoxysilyl)methane stands out as a pivotal organosilicon intermediate. Its defined structure, with a flexible methylene bridge and reactive methoxysilyl functional groups, provides a predictable platform for creating advanced materials. Its primary value lies in its role as a crosslinker and coupling agent, where it significantly enhances the mechanical and adhesive properties of polymers. For researchers and developers, a thorough understanding of its hydrolysis and condensation chemistry is key to harnessing its full potential in applications ranging from industrial coatings to next-generation medical devices.
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